![molecular formula C11H9FN2 B1628704 5-(2-Fluorophenyl)pyridin-2-amine CAS No. 893739-85-0](/img/structure/B1628704.png)
5-(2-Fluorophenyl)pyridin-2-amine
Overview
Description
“5-(2-Fluorophenyl)pyridin-2-amine” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Molecular Structure Analysis
The molecular formula of “5-(2-Fluorophenyl)pyridin-2-amine” is C11H9FN2 . The average mass is 188.201 Da and the monoisotopic mass is 188.074982 Da .Chemical Reactions Analysis
Amines, including “5-(2-Fluorophenyl)pyridin-2-amine”, can undergo a variety of reactions. They can react rapidly with acid chlorides or acid anhydrides to form amides . They can also undergo E2 elimination reactions .Future Directions
The future directions of “5-(2-Fluorophenyl)pyridin-2-amine” and similar compounds could involve further exploration of their potential biological activities. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . This could potentially be a future direction for “5-(2-Fluorophenyl)pyridin-2-amine” as well.
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, have been associated with a wide range of biological activities .
Mode of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to have potential biological applications, including potential imaging agents for various biological applications .
Result of Action
Fluoropyridines are known to have a wide range of biological activities .
Action Environment
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
properties
IUPAC Name |
5-(2-fluorophenyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-10-4-2-1-3-9(10)8-5-6-11(13)14-7-8/h1-7H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNCJYFPTQJLJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602511 | |
Record name | 5-(2-Fluorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)pyridin-2-amine | |
CAS RN |
893739-85-0 | |
Record name | 5-(2-Fluorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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